No quantitative comparator-based differentiation data available
Despite extensive searching of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL), no quantitative head-to-head comparison, cross-study comparable data, or class-level inference data were identified for 4-((4-(difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid against any named comparator. The closest structurally characterized analog—4-(4-hydroxyanilino)-4-oxo-2-(phenethylamino)butanoic acid (CID 2954398)—has a reported TAAR1 EC₅₀ of 7,650 nM in a cell-based assay, but no corresponding activity data are available for the target compound [1]. It is therefore unknown whether the difluoromethoxy substitution confers any differentiation in potency, selectivity, or pharmacokinetic properties.
| Evidence Dimension | TAAR1 agonism (EC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4-(4-hydroxyanilino)-4-oxo-2-(phenethylamino)butanoic acid (CID 2954398): EC₅₀ = 7,650 nM |
| Quantified Difference | Unknown |
| Conditions | Cell-based assay (PubChem AID 686985), human TAAR1 |
Why This Matters
Without quantitative activity data for the target compound, no evidence-based procurement or selection decision can differentiate it from the hydroxy analog.
- [1] BindingDB Entry BDBM96615: 4-(4-hydroxyanilino)-4-oxo-2-(phenethylamino)butanoic acid; TAAR1 agonist EC₅₀ = 7.65E+3 nM. The Scripps Research Institute Molecular Screening Center; PubChem BioAssay AID 686985. View Source
